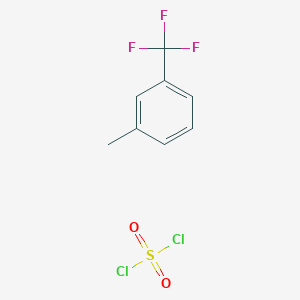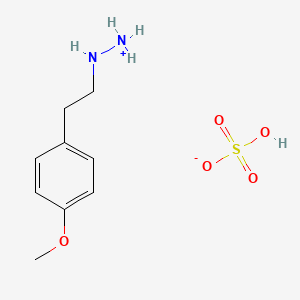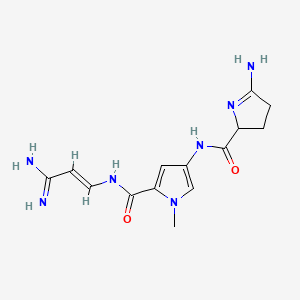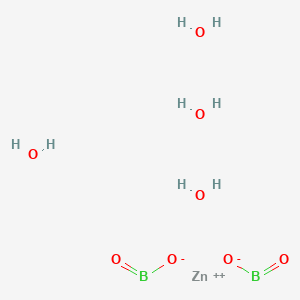
7-Chloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazine sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazine sulfate is a synthetic compound that belongs to the class of isoalloxazines Isoalloxazines are derivatives of riboflavin (vitamin B2) and are known for their role in various biochemical processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazine sulfate typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with riboflavin or a riboflavin derivative.
Chlorination: The riboflavin derivative is chlorinated to introduce the chlorine atom at the 7th position.
Alkylation: The chlorinated intermediate is then alkylated with 3-(diethylamino)-2-hydroxypropylamine to introduce the diethylamino and hydroxypropyl groups.
Sulfonation: Finally, the compound is treated with sulfuric acid to form the sulfate salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反应分析
Types of Reactions
7-Chloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazine sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can convert the compound to its reduced forms, which may have different properties.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different isoalloxazine derivatives, while substitution can produce a variety of functionalized compounds.
科学研究应用
7-Chloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazine sulfate has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of isoalloxazines.
Biology: The compound is investigated for its potential role in enzyme inhibition and as a probe for studying flavoproteins.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its effects on various biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
作用机制
The mechanism of action of 7-Chloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazine sulfate involves its interaction with various molecular targets. The compound can act as an inhibitor of flavoproteins, which are enzymes that play crucial roles in oxidation-reduction reactions. By binding to the active site of these enzymes, the compound can disrupt their normal function, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 7-Methyl-8-chloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride
- 7-Chloro-10-(3-(dimethylamino)propyl)isoalloxazine hydrochloride
Uniqueness
Compared to similar compounds, 7-Chloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazine sulfate has unique structural features that may confer distinct biological activities. The presence of the diethylamino and hydroxypropyl groups can influence its solubility, reactivity, and interaction with molecular targets, making it a valuable compound for various applications.
属性
CAS 编号 |
101651-90-5 |
|---|---|
分子式 |
C17H22ClN5O7S |
分子量 |
475.9 g/mol |
IUPAC 名称 |
[3-(7-chloro-2,4-dioxobenzo[g]pteridin-10-yl)-2-hydroxypropyl]-diethylazanium;hydrogen sulfate |
InChI |
InChI=1S/C17H20ClN5O3.H2O4S/c1-3-22(4-2)8-11(24)9-23-13-6-5-10(18)7-12(13)19-14-15(23)20-17(26)21-16(14)25;1-5(2,3)4/h5-7,11,24H,3-4,8-9H2,1-2H3,(H,21,25,26);(H2,1,2,3,4) |
InChI 键 |
XUEIYTBYODJVMT-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+](CC)CC(CN1C2=C(C=C(C=C2)Cl)N=C3C1=NC(=O)NC3=O)O.OS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


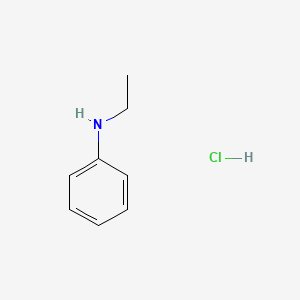
![Tetraethylammonium bis[malonato-(2-)]borate](/img/structure/B13746878.png)
![2,3-Dibromothieno[3,2-c]pyridine](/img/structure/B13746895.png)
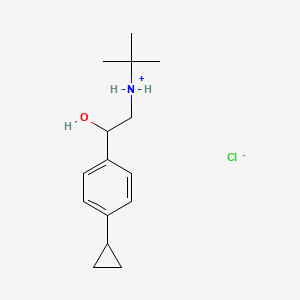
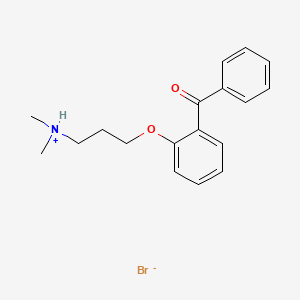
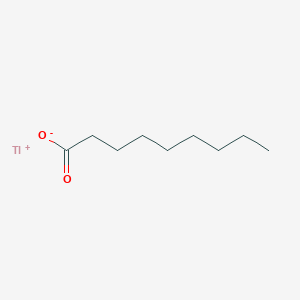
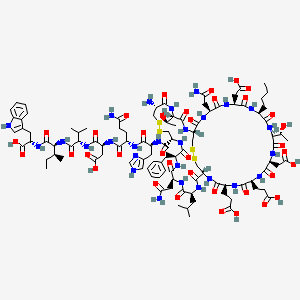

![N-[3]Pyridyl-diacetamide](/img/structure/B13746932.png)
